(Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one
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Description
(Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C14H8ClNO2S2 and its molecular weight is 321.8g/mol. The purity is usually 95%.
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Biological Activity
(Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
The compound features a thiazolidinone core with a furan moiety and a chlorophenyl substituent, which are critical for its biological properties. The synthesis of this compound typically involves condensation reactions between appropriate aldehydes and thiazolidinone derivatives, leading to the formation of the desired product through established organic synthesis techniques.
Anticancer Activity
Research has indicated that thiazolidinone derivatives exhibit significant anticancer properties. A study on related compounds demonstrated that derivatives containing furan moieties showed moderate to strong antiproliferative activity against human leukemia cell lines, highlighting the role of electron-donating groups in enhancing cytotoxicity .
Case Studies and Findings
-
Cytotoxicity Evaluation :
- Compounds similar to this compound have been evaluated using MTT and Trypan blue assays, showing that certain derivatives can induce apoptosis in cancer cells. Specifically, compounds with varying electron-donating groups exhibited different levels of cytotoxicity, with some achieving IC50 values as low as 7 μg/mL against MCF-7 breast cancer cells .
- Mechanism of Action :
Antimicrobial Activity
Beyond anticancer effects, this compound also demonstrates antimicrobial properties. A range of thiazolidinone derivatives has been screened for their activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy
- Minimum Inhibitory Concentrations (MIC) :
- Comparative Analysis :
Summary of Biological Activities
Properties
IUPAC Name |
(5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2S2/c15-10-4-2-1-3-9(10)11-6-5-8(18-11)7-12-13(17)16-14(19)20-12/h1-7H,(H,16,17,19)/b12-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYIQEBEGTWEDV-GHXNOFRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)NC(=S)S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.